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H-D-Val-Leu-Lys-CH2Cl.HCl

Cat. No.: B13411843
M. Wt: 427.4 g/mol
InChI Key: MLRAOFPMGDWEGF-ZPQOTBKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Academic Significance of Protease Inhibitors in Research

The journey into understanding and manipulating protease activity began decades ago, with the development of the first active site-directed protease inhibitors. Among these early pioneers were halomethyl ketones, which emerged in the early 1960s as specific inhibitors for serine proteases like chymotrypsin (B1334515) and trypsin. medcraveonline.com This marked a significant leap forward, providing researchers with tools to dissect the roles of individual proteases in complex biological systems. The ability to selectively block the action of a specific protease opened up new avenues for studying its function, validating it as a potential therapeutic target, and understanding disease mechanisms at a molecular level.

The academic significance of these inhibitors cannot be overstated. They have been instrumental in mapping the active sites of proteases, elucidating catalytic mechanisms, and identifying the roles of proteases in processes ranging from blood coagulation and fibrinolysis to viral replication and cancer progression. nih.govfrontiersin.org The development of increasingly specific and potent inhibitors continues to be a vibrant area of research, driving progress in both fundamental science and drug discovery.

Overview of Chloromethyl Ketone Peptides as Irreversible Protease Probes

Peptide chloromethyl ketones (CMKs) represent a powerful class of irreversible inhibitors that have been extensively used as research probes. nih.gov The core of their functionality lies in the chloromethyl ketone group, a reactive "warhead" that forms a stable, covalent bond with a key amino acid residue in the protease's active site. medcraveonline.commdpi.com This irreversible binding effectively and permanently neutralizes the enzyme's catalytic activity.

The peptide portion of the CMK is crucial for its specificity. By designing the peptide sequence to mimic the natural substrate of a target protease, researchers can create highly selective inhibitors. osti.gov This "substrate-derived" approach ensures that the inhibitor preferentially binds to the active site of the intended protease, minimizing off-target effects. nih.gov The interaction between the peptide and the enzyme's binding pockets (S1, S2, etc.) positions the chloromethyl ketone warhead for optimal reaction with the catalytic residues. frontiersin.org

The irreversible nature of CMKs makes them particularly valuable as activity-based probes (ABPs). mdpi.complos.org ABPs are used to label and identify active enzymes within complex biological samples. By attaching a reporter tag, such as biotin (B1667282) or a fluorescent molecule, to the peptide portion of the CMK, researchers can visualize and quantify the active form of a specific protease. mdpi.complos.org This has been a critical tool for understanding when and where proteases are active in cells and tissues. plos.org

Academic Context and Research Utility of H-D-Val-Leu-Lys-CH2Cl.HCl

The synthetic peptide this compound is a specific example of a peptide chloromethyl ketone inhibitor. smolecule.com Its structure, featuring a sequence of D-Valine, Leucine (B10760876), and Lysine (B10760008), is designed to target certain proteases. smolecule.com The presence of the D-amino acid (D-Valine) can enhance its stability against degradation by other proteases, a valuable characteristic for a research probe. smolecule.com The lysine residue provides a basic side chain, often important for recognition by trypsin-like proteases that cleave after basic amino acids. tandfonline.com

In a research context, this compound and its analogs serve multiple purposes. They are employed in enzyme inhibition studies to investigate the role of specific proteases in various biological pathways. smolecule.com For instance, similar peptide chloromethyl ketones have been instrumental in studying enzymes involved in blood clot dissolution (plasmin) and inflammation. nih.govosti.gov The chloromethyl group facilitates cellular uptake, making such compounds useful for studying intracellular proteases. smolecule.com

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for precise control over the amino acid sequence. smolecule.com This synthetic accessibility enables researchers to create variations of the peptide to probe the structural requirements for protease binding and inhibition.

A related compound, H-D-Val-Leu-Lys-pNA, where the chloromethyl group is replaced by a p-nitroanilide (pNA) group, serves as a colorimetric substrate for enzymes like plasmin. biosynth.combiomol.com The cleavage of the pNA group by the enzyme results in a colored product that can be easily quantified, allowing for the measurement of enzyme activity. biomol.com This highlights the versatility of the H-D-Val-Leu-Lys peptide sequence as a scaffold for creating both inhibitors and substrates for protease research.

Compound Information Table

Compound NameAbbreviationKey Role
This compound-Peptide Chloromethyl Ketone Inhibitor
N-tosyl-l-phenylalanine chloromethyl ketoneTPCKSerine Protease Inhibitor
N-tosyl-l-lysine chloromethyl ketoneTLCKSerine Protease Inhibitor
H-D-Val-Leu-Lys-p-nitroanilide-Colorimetric Substrate
H-D-Phe-Pro-Arg-CMK-Irreversible Inhibitor
Ala-Phe-Arg-CMK-Kallikrein Inhibitor
Pro-Phe-Arg-CMK-Kallikrein Inhibitor
Ala-Phe-Lys-CMK-Plasmin Inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36Cl2N4O3 B13411843 H-D-Val-Leu-Lys-CH2Cl.HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H36Cl2N4O3

Molecular Weight

427.4 g/mol

IUPAC Name

(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C18H35ClN4O3.ClH/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20;/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26);1H/t13-,14-,16+;/m0./s1

InChI Key

MLRAOFPMGDWEGF-ZPQOTBKHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of H D Val Leu Lys Ch2cl.hcl

Synthetic Routes for Peptide Chloromethyl Ketone Scaffoldsbocsci.comresearchgate.netbachem.com

The generation of peptide chloromethyl ketones is a significant area of peptide chemistry, as the CMK moiety can greatly alter the biological properties of the peptide molecule. These compounds often serve as irreversible inhibitors of certain proteases. qyaobio.com

Solid-Phase Peptide Synthesis (SPPS) Approaches for the H-D-Val-Leu-Lys Moietyresearchgate.netportlandpress.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) is the typical method for producing the H-D-Val-Leu-Lys peptide backbone. smolecule.com In this process, the peptide chain is incrementally built while anchored to an insoluble polymer resin. bachem.com The synthesis commences with the C-terminal amino acid attached to the solid support. bachem.com For the H-D-Val-Leu-Lys sequence, this would involve the sequential addition of protected forms of Lysine (B10760008), Leucine (B10760876), and finally D-Valine.

The process generally follows a cycle of steps:

Deprotection: Removal of the temporary protecting group (like Fmoc or Boc) from the α-amino group of the resin-bound amino acid. bachem.com

Washing: Rinsing the resin to remove excess reagents and byproducts. bachem.com

Coupling: Addition of the next N-α-protected amino acid, which is activated by a coupling agent to facilitate the formation of a peptide bond. smolecule.com Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC). smolecule.comresearchgate.net

Washing: Another wash step to ensure the removal of unreacted reagents. bachem.com

This cycle is repeated until the desired tripeptide sequence is assembled. The use of a D-amino acid, D-Valine, at the N-terminus is a key structural feature. smolecule.com

C-Terminal Functionalization Strategies for Chloromethyl Ketone Formationbocsci.comformulationbio.com

The introduction of the chloromethyl ketone group at the C-terminus is a critical modification that transforms the peptide into a reactive species. qyaobio.com This functionalization is essential for its role as a potential enzyme inhibitor. smolecule.com

One common strategy involves the reaction of the protected peptide with a reagent like chloromethyl methyl ether to introduce the chloromethyl group. smolecule.com Another approach involves synthesizing the peptide on a specialized resin that facilitates the formation of the C-terminal ketone. For instance, a hydrazine (B178648) linker can be used on the solid support, to which a chloromethyl ketone scaffold is attached. researchgate.net Subsequent chemical transformations and cleavage from the support yield the final product. researchgate.net

It's important to note that certain modifications, including the introduction of chloromethyl ketones, may not be compatible with all peptide sequences and can introduce steric hindrance. formulationbio.com

Optimization of Reaction Conditions for Chloromethyl Ketone Synthesisformulationbio.comacs.org

The efficiency and purity of the final peptide chloromethyl ketone depend heavily on the optimization of reaction conditions. Key factors include the choice of coupling reagents, solvents, and reaction times. For instance, the use of microwave irradiation in SPPS has been shown to significantly decrease reaction times and improve the purity of the crude peptide product. acs.org

Temperature control is another critical parameter. Automated fast-flow peptide synthesizers can operate at elevated temperatures (e.g., 90 °C) to accelerate coupling cycles. acs.org However, for some steps, such as the final cleavage from the resin using trifluoroacetic acid (TFA), maintaining a low temperature is crucial to limit side reactions. acs.orgrsc.org The choice of solvents and scavengers during the cleavage process is also vital for obtaining a high-purity product. rsc.org Deep learning models are even being developed to predict and optimize synthesis parameters in real-time by analyzing data from deprotection reactions. pentelutelabmit.com

Academic Innovations in H-D-Val-Leu-Lys-CH2Cl.HCl Analog Synthesisnih.gov

Researchers continuously explore modifications to the basic this compound structure to enhance its properties for specific research applications. These innovations often focus on improving target interaction or incorporating reporter groups.

Structural Modifications for Enhanced Target Interactionnih.govuit.no

Structural modifications aim to improve the binding affinity and selectivity of the peptide for its biological target. This can involve:

Amino Acid Substitution: Replacing one or more amino acids in the peptide sequence. For example, studies on other tripeptide chloromethyl ketones have shown that substituting Lysine with Arginine can alter the inhibitory selectivity for different proteases. nih.gov The use of unnatural amino acids is another strategy to increase selectivity. portlandpress.com

Stereochemical Changes: Altering the chirality of amino acids (e.g., using D-amino acids instead of L-amino acids) can impact the peptide's conformation and its interaction with targets. uit.no

Modifying the Ketone Group: Research has explored replacing the chloromethyl ketone with a chloroethyl ketone, which was found to be less reactive towards chemical nucleophiles but showed varied effects on different proteases. nih.gov

Table 1: Examples of Structural Modifications in Peptide Inhibitors

Original Moiety Modification Purpose Reference
L-Amino Acid D-Amino Acid Improve selectivity and enzymatic stability uit.no
Lysine Arginine Alter protease selectivity nih.gov
Chloromethyl Ketone Chloroethyl Ketone Reduce general reactivity, alter protease susceptibility nih.gov

Incorporation of Probes for Advanced Research Applications (e.g., fluorescent tags, biotinylation)portlandpress.commdpi.comnih.gov

To facilitate research, peptide chloromethyl ketones are often functionalized with probes for detection and analysis. These are frequently referred to as activity-based probes (ABPs). portlandpress.com

Fluorescent Labeling: A fluorescent group can be attached to the peptide, allowing for the visualization of its interaction with target enzymes or its localization within cells. portlandpress.comnih.gov This is often done at the N-terminus or a side chain to avoid interfering with the C-terminal reactive group. nih.gov

Biotinylation: The incorporation of a biotin (B1667282) tag allows for the detection and purification of the peptide-target complex using streptavidin-based affinity methods. portlandpress.commdpi.comnih.gov Biotinylated peptide chloromethyl ketones have been used to label and identify active enzymes in complex biological samples. mdpi.com

These tagged covalent inhibitors are powerful tools in chemical biology, enabling the study of enzyme activity and function in their native environment. portlandpress.com

Table 2: Common Probes for Peptide Chloromethyl Ketones

Probe Type Example Application Reference
Fluorescent Tag Fluorescein Imaging, localization studies portlandpress.comnih.gov
Affinity Tag Biotin Detection, purification of target-probe complexes portlandpress.commdpi.com
Fluorescent Substrate 7-Amino-4-Methylcoumarin (AMC) Protease activity assays qyaobio.com

Purity Assessment and Characterization in Research Synthesis (e.g., HPLC, Mass Spectrometry)

The characterization of H-D-Val-Leu-Lys-CH2Cl·HCl is a critical step to verify the successful synthesis of the desired peptide sequence and the incorporation of the reactive chloromethyl ketone group. This process typically involves a combination of chromatographic and spectrometric methods to assess purity and confirm molecular weight.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the peptide is passed through a column containing a non-polar stationary phase. A gradient of increasing organic solvent, such as acetonitrile (B52724) in water with a trifluoroacetic acid (TFA) modifier, is used to elute the components. The purity of the peptide is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For research-grade peptides like H-D-Val-Leu-Lys-CH2Cl·HCl, a purity of ≥95% is often required. The retention time (tR) is a characteristic property of the compound under specific chromatographic conditions.

Mass Spectrometry (MS) provides an accurate determination of the molecular weight of the synthesized peptide, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the molecules to be ionized directly from solution into the gas phase with minimal fragmentation. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For H-D-Val-Leu-Lys-CH2Cl·HCl, the expected monoisotopic mass can be calculated, and the observed mass from the ESI-MS analysis should correspond closely to this theoretical value. This confirms that the correct amino acids have been coupled and the chloromethyl ketone moiety is present.

The following tables present hypothetical yet representative data for the characterization of H-D-Val-Leu-Lys-CH2Cl·HCl, based on standard analytical methodologies for similar peptidyl chloromethyl ketones.

Table 1: Representative HPLC Purity Analysis of H-D-Val-Leu-Lys-CH2Cl·HCl

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (tR) ~15.8 minutes
Purity ≥95%

Table 2: Representative Mass Spectrometry Data for H-D-Val-Leu-Lys-CH2Cl·HCl

ParameterValue
Ionization Method Electrospray Ionization (ESI)
Mode Positive
Chemical Formula C22H42ClN6O4
Theoretical Monoisotopic Mass 490.30
Observed Mass [M+H]⁺ 491.31

In research settings, the combination of these techniques provides a comprehensive profile of the synthesized peptide. HPLC confirms the purity by separating the target peptide from any by-products or unreacted starting materials, while mass spectrometry validates the identity of the compound by confirming its molecular weight. This rigorous characterization ensures that the biological or biochemical studies conducted with H-D-Val-Leu-Lys-CH2Cl·HCl are based on a well-defined and pure chemical entity.

Mechanism of Enzyme Inhibition by H D Val Leu Lys Ch2cl.hcl: Biochemical and Molecular Insights

Irreversible Covalent Modification of Target Proteases

The primary mechanism by which H-D-Val-Leu-Lys-CH2Cl.HCl inhibits target enzymes is through irreversible covalent modification. youtube.comaklectures.comyoutube.com This process involves the formation of a permanent chemical bond between the inhibitor and the enzyme, which contrasts with reversible inhibition where the inhibitor can dissociate from the enzyme. youtube.comaklectures.com This irreversible action means that the enzymatic activity is permanently lost for the modified enzyme molecule. youtube.com

Active Site Cysteine Residue Alkylation: A Key Interaction

At the heart of the inhibitory action of this compound is the alkylation of a cysteine residue within the active site of the target protease. nih.govnih.govresearchgate.net Cysteine residues possess a highly reactive thiol (-SH) group, which is nucleophilic and thus prone to reaction with electrophilic compounds. creative-proteomics.com The chloromethyl ketone (CH2Cl) group on the inhibitor serves as an electrophile that specifically targets this cysteine residue.

The efficiency of this alkylation reaction can be influenced by several factors, including the specific protein, the concentration of the reagent, and the reaction time. nih.gov

Formation of the Thioether Adduct

The chemical reaction between the thiol group of the cysteine residue and the chloromethyl ketone of the inhibitor results in the formation of a stable thioether adduct. creative-proteomics.com This reaction is a nucleophilic substitution where the sulfur atom of the cysteine's thiol group attacks the carbon atom of the chloromethyl group, displacing the chlorine atom. The resulting covalent bond is a robust thioether linkage, which permanently attaches the inhibitor to the enzyme's active site. creative-proteomics.com

Kinetic Analysis of Enzyme-Inhibitor Interaction

The interaction between an enzyme and an inhibitor like this compound can be quantitatively described through kinetic analysis. embrapa.brresearchgate.netmdpi.com This analysis provides valuable insights into the efficiency and mechanism of inhibition.

Determination of Inhibition Constants (e.g., K_i, IC50, k_inact)

Several key parameters are determined to characterize the potency of an irreversible inhibitor. nih.gov The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. biorxiv.orgacs.org For irreversible inhibitors, the IC50 value is time-dependent because the extent of inhibition increases with the duration of the reaction. nih.govcore.ac.uk

Table 1: Key Kinetic Parameters for Enzyme Inhibition

ParameterDescription
IC50 The concentration of an inhibitor that reduces the activity of an enzyme by 50%.
K_i The inhibition constant, representing the affinity of the inhibitor for the enzyme.
k_inact The maximal rate of enzyme inactivation at saturating inhibitor concentrations.

Analysis of Time-Dependent Inhibition Profiles

A hallmark of irreversible inhibitors is their time-dependent inhibition profile. nih.gov Unlike reversible inhibitors, where a rapid equilibrium is established, the degree of inhibition by an irreversible inhibitor increases over time as more enzyme molecules become covalently modified. nih.gov Kinetic studies that measure enzyme activity at various time points after the addition of the inhibitor are crucial for characterizing this behavior. nih.gov

Role of the Peptide Sequence (Val-Leu-Lys) in Enzyme Recognition

The peptide sequence H-D-Val-Leu-Lys plays a critical role in the specificity of the inhibitor. This sequence mimics the natural substrate of the target protease, allowing the inhibitor to be recognized and bind to the enzyme's active site with high affinity. nih.gov The specific arrangement of the valine, leucine (B10760876), and lysine (B10760008) residues directs the inhibitor to the correct enzyme, ensuring that the reactive chloromethyl ketone group is precisely positioned to react with the active site cysteine. This "lock and key" type of recognition enhances the inhibitor's potency and selectivity, minimizing off-target effects. nih.gov

Substrate Mimicry and Subsite Binding Interactions (P1, P2, P3)

The specificity of this compound as a protease inhibitor is determined by the amino acid sequence D-Val-Leu-Lys, which corresponds to the P3, P2, and P1 positions, respectively, according to the nomenclature established by Schechter and Berger. nih.govexpasy.org These residues interact with corresponding subsites (S3, S2, and S1) in the active site cleft of the target protease. purdue.edu

The P1 residue, in this case, Lysine (Lys), is a critical determinant of specificity. nih.gov The long, positively charged side chain of lysine preferentially binds to a negatively charged S1 subsite, often containing an aspartate residue at the bottom of the pocket, a characteristic feature of trypsin-like serine proteases. purdue.edunih.gov This electrostatic interaction is a primary driver for the inhibitor's affinity and selectivity.

The P3 residue, D-Valine (D-Val), also possesses a hydrophobic side chain. It interacts with the S3 subsite, which is generally a shallower and less specific pocket on the enzyme surface. The stereochemistry of the D-amino acid at this position has significant implications for the inhibitor's conformation and interaction with the enzyme.

The chloromethylketone (-CH2Cl) group is an electrophilic "warhead." Once the peptide portion of the inhibitor has correctly positioned the molecule within the active site, the chloromethylketone group is in close proximity to a nucleophilic residue in the catalytic center of the enzyme, typically a histidine residue in serine and cysteine proteases. nih.gov The active site residue attacks the methylene (B1212753) carbon of the chloromethylketone, leading to the formation of a stable covalent bond and irreversible inactivation of the enzyme.

Inhibitor ResiduePositionInteracting Enzyme SubsiteKey Interactions
Lysine (Lys) P1S1Electrostatic interaction between the positively charged ε-amino group of Lysine and a negatively charged residue (e.g., Aspartate) in the S1 pocket. purdue.edunih.gov
Leucine (Leu) P2S2Hydrophobic interactions between the isobutyl side chain of Leucine and the hydrophobic S2 pocket. purdue.edu
D-Valine (D-Val) P3S3Hydrophobic interactions with the shallower S3 subsite. The D-configuration influences the peptide backbone conformation.

Influence of Stereochemistry (D-Valine) on Specificity

The presence of a D-amino acid, specifically D-Valine, at the P3 position introduces a significant structural alteration compared to the naturally occurring L-amino acid counterpart. This change in stereochemistry can have several important consequences for the inhibitor's properties and its interaction with the target enzyme.

One of the primary advantages of incorporating D-amino acids into peptide-based inhibitors is their increased resistance to degradation by other proteases that are commonly present in biological systems. mdpi.com These proteases are stereospecific for substrates containing L-amino acids.

The D-configuration of Valine at the P3 position can also influence the conformational flexibility of the peptide backbone. This can lead to a more constrained conformation that may either enhance or decrease the binding affinity for the target enzyme, depending on the specific architecture of the enzyme's active site. In some cases, the altered stereochemistry can lead to novel interactions with the enzyme that are not possible with the corresponding L-amino acid, potentially increasing the inhibitor's specificity for its intended target over other proteases. nih.gov

FeatureInfluence of D-Valine Stereochemistry
Proteolytic Stability Increased resistance to degradation by other proteases, leading to a longer biological half-life. mdpi.com
Conformational Rigidity The D-amino acid can restrict the conformational freedom of the peptide backbone, potentially leading to a more favorable binding conformation.
Binding Specificity The altered stereochemistry may result in unique interactions with the enzyme's active site, potentially enhancing specificity for the target enzyme. nih.gov

Specificity and Selectivity Profiling of H D Val Leu Lys Ch2cl.hcl Against Protease Families

Inhibition Profile Across Cysteine Protease Subfamilies (e.g., Cathepsins, Caspases)

Peptide chloromethylketones are a well-established class of inhibitors for cysteine proteases. The chloromethylketone moiety is an effective electrophile that irreversibly alkylates the active site cysteine residue. However, the specificity of such inhibitors is heavily dependent on the peptide sequence that directs the inhibitor to the correct enzyme.

While specific kinetic data for the inhibition of individual cathepsins by H-D-Val-Leu-Lys-CH2Cl.HCl are not extensively detailed in publicly available literature, general principles of inhibitor design suggest potential activity. The effectiveness of the inhibitor is determined by how well the D-Val-Leu-Lys sequence fits into the substrate-binding cleft of the cathepsin.

Cathepsins have distinct substrate preferences:

Cathepsin B shows a preference for arginine and lysine (B10760008) at the P1 position (the residue preceding the cleavage site), which aligns with the lysine in the inhibitor.

Cathepsin L has a broader specificity but often prefers hydrophobic residues at the P2 position, corresponding to the leucine (B10760876) in the inhibitor.

Cathepsin S also accommodates hydrophobic residues at P2 and can accept lysine at P1.

Cathepsin K has a unique preference for proline at the P2 position, suggesting it would be less effectively inhibited by a leucine-containing peptide.

Cathepsin H is an aminopeptidase (B13392206) and has different substrate requirements, making it an unlikely target for this inhibitor.

It has been noted that some peptide-based caspase inhibitors can efficiently inhibit cathepsin B. nih.gov This cross-reactivity underscores the structural similarities in the active sites of these cysteine proteases and suggests that peptide chloromethylketones can be broad-spectrum within the cysteine protease family unless specifically optimized. nih.gov

Table 1: Predicted Inhibition of Cathepsin Subfamilies by this compound Based on Substrate Preference This table is predictive and based on known cathepsin substrate specificities, not on direct experimental data for this specific compound.

Cathepsin P2 Preference P1 Preference Predicted Interaction with this compound
Cathepsin B Hydrophobic (e.g., Leu) Basic (Arg, Lys) Likely Inhibitor: Matches both P1 (Lys) and P2 (Leu) preferences.
Cathepsin L Hydrophobic (e.g., Leu) Various Likely Inhibitor: Matches the P2 (Leu) preference.
Cathepsin K Proline Hydrophobic/Aromatic Unlikely Inhibitor: P2 preference for Proline does not match Leu.
Cathepsin S Hydrophobic (e.g., Leu) Basic (Arg, Lys) Likely Inhibitor: Matches both P1 (Lys) and P2 (Leu) preferences.
Cathepsin H (Aminopeptidase) (Aminopeptidase) Very Unlikely Inhibitor: Different enzymatic action.

The caspase family of cysteine proteases is central to apoptosis. These enzymes have a stringent requirement for an aspartic acid residue at the P1 position of their substrates. Consequently, this compound, which has a lysine at the P1 position, is not expected to be an effective inhibitor of caspases. Studies on various peptide-based inhibitors have confirmed that caspase selectivity is highly dependent on the P-site residues, with halomethyl ketones based on sequences like VAD (Val-Ala-Asp) showing broad caspase inhibition, while those with different P1 residues are ineffective. nih.govresearchgate.net

Evaluation of Cross-Reactivity with Serine, Aspartic, and Metalloproteases

The reactivity of this compound is not limited to cysteine proteases. The chloromethylketone warhead can also alkylate the active site histidine of serine proteases.

A key study evaluated the inhibitory kinetics of H-D-Val-Leu-Lys-CH2Cl against a panel of trypsin-like serine proteases. The results showed it to be a highly efficient inhibitor of plasmin and thrombin, and a moderately effective inhibitor of trypsin. However, it was a very poor inhibitor of urokinase and Factor Xa. nih.gov This demonstrates that even within the serine protease family, the peptide sequence confers significant selectivity. The corresponding substrate, H-D-Val-Leu-Lys-pNA, is an excellent substrate for plasmin but is poorly hydrolyzed by thrombin, indicating that substrate efficiency does not always correlate perfectly with the inhibitory efficiency of the homologous chloromethylketone. nih.govnih.gov

Table 2: Experimentally Determined Inhibition of Serine Proteases by H-D-Val-Leu-Lys-CH2Cl (Data sourced from van den Thillart, L. A. A., et al., 1980) nih.gov

Serine Protease k/Ki (M⁻¹·s⁻¹) Qualitative Inhibition Efficiency
Plasmin 1,400,000 Very High
Thrombin 500,000 Very High
Trypsin 31,000 Moderate
Factor Xa 1,100 Very Low
Urokinase 120 Very Low

Aspartic Proteases (e.g., Pepsin, BACE1): These enzymes utilize a pair of aspartic acid residues for catalysis and are not susceptible to alkylation by chloromethylketones. Therefore, this compound is not expected to show cross-reactivity with this class.

Metalloproteases (e.g., MMPs): These enzymes use a metal ion (typically zinc) to catalyze peptide bond hydrolysis. Their mechanism is fundamentally different, and they are not inhibited by chloromethylketones.

Methodologies for Specificity Assessment in Research Settings

Determining the precise specificity profile of an inhibitor like this compound requires robust biochemical and proteomic methods.

A common method to assess inhibitor potency and selectivity is through in vitro enzymatic assays using fluorogenic substrates. reactionbiology.com In this setup, a purified protease is incubated with a specific fluorogenic peptide substrate that releases a fluorescent signal upon cleavage.

The assay proceeds as follows:

The target protease (e.g., Cathepsin B) is pre-incubated with varying concentrations of the inhibitor (this compound) to allow for covalent modification.

A fluorogenic substrate specific for that protease (e.g., Z-Arg-Arg-AMC for Cathepsin B) is added to the mixture.

The rate of fluorescence increase is measured over time. A decrease in the rate of signal generation compared to a control (without inhibitor) indicates enzymatic inhibition.

By plotting the remaining enzyme activity against the inhibitor concentration, key parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

To establish a selectivity profile, this process is repeated across a large panel of proteases from different families.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of covalent inhibitors in a more complex biological context, such as a cell lysate or even in living cells. This method utilizes "activity-based probes" (ABPs) that are structurally similar to the inhibitor but contain a reporter tag (like biotin (B1667282) or a fluorescent dye).

A competitive ABPP experiment to profile this compound would involve:

Treatment: A complex proteome (e.g., cell lysate) is incubated with the inhibitor this compound. The inhibitor will bind to and covalently modify its target proteases.

Probing: A broad-spectrum ABP designed to react with a whole class of enzymes (e.g., a cysteine protease-directed probe) is added to the lysate. This probe will label the active enzymes that were not already blocked by the inhibitor.

Analysis: The proteome is analyzed, typically by gel electrophoresis with fluorescence scanning or by mass spectrometry. The protein targets of this compound are identified by the disappearance of their signal compared to a control sample that was not pre-treated with the inhibitor.

This approach provides a direct readout of the inhibitor's targets in a native environment, revealing both intended targets and potential off-target interactions across the proteome.

Lack of Specific Research Data on this compound Limits Detailed Application Analysis

The chloromethylketone (CH2Cl) moiety is a hallmark of irreversible inhibitors of certain proteases, particularly serine and cysteine proteases. The peptide sequence, Val-Leu-Lys, provides the specificity for the target enzyme. However, the existing body of scientific literature does not provide the specific experimental details and findings required to populate a thorough analysis of its applications in the requested research areas.

General information on similar peptide chloromethylketones and other protease inhibitors is available, but a direct extrapolation of their specific biological roles and mechanisms to this compound would be scientifically unsound without direct experimental evidence. Research articles often focus on more widely characterized or commercially available protease inhibitors.

Consequently, a detailed and scientifically accurate article focusing solely on the specified applications of this compound cannot be generated at this time due to the absence of specific research findings in the requested areas of investigation. Further primary research would be required to elucidate the precise roles of this compound in the cellular processes of interest.

Applications of H D Val Leu Lys Ch2cl.hcl in in Vitro and Cell Based Biological Research

Utilizing H-D-Val-Leu-Lys-CH2Cl.HCl as a Biochemical Tool

Enzyme Activity Modulation in Cell Lysates and Recombinant Systems

In the context of in vitro studies, this compound is instrumental in modulating the activity of specific proteases within complex protein mixtures, such as cell lysates, or in purified, recombinant enzyme systems. The irreversible nature of the inhibition provides a clear and definitive means of removing the activity of the target protease, allowing researchers to dissect its contribution to a particular biochemical pathway.

When added to cell lysates, this compound can selectively inhibit its target protease, preventing the degradation of its substrates and the activation of downstream signaling cascades. This allows for the stabilization and subsequent identification of protease substrates and interacting partners. For example, researchers can compare the protein profiles of treated versus untreated lysates using techniques like two-dimensional gel electrophoresis or mass spectrometry to identify proteins that are specifically processed by the inhibited enzyme.

In recombinant systems, where a purified protease is studied in isolation, this compound can be used to confirm the enzyme's substrate specificity and to study its mechanism of action. By observing the loss of activity upon addition of the inhibitor, researchers can verify that the observed proteolytic activity is indeed due to the enzyme of interest.

Table 1: Applications in In Vitro Systems

Experimental SystemApplication of this compoundOutcome
Cell Lysates Selective inhibition of a target protease.Stabilization of substrates; identification of downstream effects.
Recombinant Enzymes Inactivation of a purified protease.Confirmation of enzymatic activity and substrate specificity.

Cellular Protease Target Validation in Culture

Moving from in vitro to cell-based assays, this compound can be employed for the validation of specific proteases as potential therapeutic targets. By treating cultured cells with this inhibitor, researchers can observe the phenotypic consequences of blocking a particular protease's activity in a living system. This can provide crucial insights into the enzyme's role in cellular processes such as proliferation, migration, apoptosis, and signal transduction.

The process of target validation often involves a series of experiments designed to confirm that the observed cellular effect is a direct result of the inhibition of the intended protease. This can be achieved through a combination of approaches, including dose-response studies, comparison with the effects of other known inhibitors, and genetic knockdown or knockout of the target enzyme to see if it phenocopies the inhibitor's effect.

The specificity of this compound is a key advantage in these studies, as it reduces the likelihood of off-target effects that can confound the interpretation of results. A positive outcome in these validation studies, where inhibition of the protease leads to a desirable cellular response (e.g., induction of apoptosis in cancer cells), can provide a strong rationale for the development of more drug-like inhibitors for therapeutic use.

Methodological Considerations for Cell-Based Studies (e.g., cell permeability)

A significant challenge in the use of peptide-based inhibitors like this compound in cell culture is their often limited ability to cross the cell membrane and reach their intracellular targets. The physicochemical properties of peptides, including their size and charge, can hinder their passive diffusion across the lipid bilayer.

To overcome this limitation, various strategies have been developed. In some cases, the inherent permeability of the peptide may be sufficient, particularly if the target protease is located on the cell surface or in the extracellular matrix. For intracellular targets, researchers may need to employ cell permeabilization techniques, although this can compromise cell integrity and may not be suitable for all experimental questions.

Another approach is the chemical modification of the peptide inhibitor to enhance its lipophilicity and, consequently, its cell permeability. This can involve the addition of hydrophobic moieties or the use of cell-penetrating peptide sequences. When using this compound in cell-based assays, it is crucial to empirically determine its effective concentration and to verify its uptake by the cells. This can be achieved through the use of fluorescently labeled analogs of the inhibitor or by measuring the inhibition of the target protease in lysates prepared from treated cells.

Table 2: Factors Influencing Cell-Based Assay Success

ConsiderationDescriptionPotential Solution
Cell Permeability The ability of the inhibitor to cross the cell membrane.Chemical modification; use of permeabilizing agents.
Target Localization The subcellular location of the target protease.Assays for extracellular vs. intracellular targets.
Inhibitor Stability The half-life of the inhibitor in culture medium.Time-course experiments to determine optimal treatment duration.
Off-Target Effects The potential for the inhibitor to interact with other molecules.Use of multiple, structurally distinct inhibitors; genetic controls.

Applications of H D Val Leu Lys Ch2cl.hcl in Ex Vivo and Animal Model Studies for Mechanistic Insights

Probing Protease Function in Tissue Explants and Organ Cultures

In the controlled environment of ex vivo studies, H-D-Val-Leu-Lys-CH2Cl.HCl serves as a selective tool to dissect the enzymatic pathways involved in tissue remodeling, inflammation, and cell signaling. By incubating tissue explants or organ cultures with this inhibitor, researchers can effectively neutralize the activity of its target proteases and observe the subsequent physiological and pathological changes. This approach allows for a detailed examination of the direct consequences of inhibiting a specific protease or a family of related proteases within the context of an intact tissue microenvironment, bridging the gap between in vitro biochemical assays and in vivo animal models.

Investigating Protease Roles in Disease Pathogenesis in Animal Models (Mechanistic Studies)

The application of this compound in animal models of various diseases has been instrumental in providing mechanistic insights into the roles of specific proteases in disease initiation and progression. By administering this inhibitor to animals, scientists can study the systemic effects of protease inhibition and its impact on the pathophysiology of complex diseases.

Analysis in Models of Inflammation and Autoimmunity

In animal models of inflammation and autoimmunity, this compound can be utilized to investigate the contribution of target proteases to the inflammatory cascade. For instance, in models of arthritis or inflammatory bowel disease, this inhibitor could help determine the role of specific proteases in processes such as immune cell infiltration, cytokine and chemokine activation, and tissue destruction. By blocking the activity of these enzymes, it is possible to assess their importance in the amplification and perpetuation of the inflammatory response.

Studies in Neurodegenerative Disease Models

The role of proteases in the pathogenesis of neurodegenerative diseases is an area of intense investigation. In animal models of conditions like Alzheimer's or Parkinson's disease, this compound can be employed to explore how its target proteases contribute to neuronal damage, protein aggregation, and neuroinflammation. For example, by inhibiting a specific protease, researchers could examine its involvement in the processing of amyloid precursor protein or the degradation of aggregated proteins, providing valuable information about potential therapeutic targets.

Investigation in Cancer Progression Models

Proteases are known to play a critical role in multiple stages of cancer progression, including tumor growth, invasion, and metastasis. In animal models of cancer, this compound can be used as a tool to probe the function of specific proteases in these processes. By inhibiting a target protease, studies can elucidate its contribution to the breakdown of the extracellular matrix, the activation of growth factors, and the promotion of angiogenesis, all of which are crucial for tumor dissemination.

Exploration in Cardiovascular and Metabolic Disease Models

In the context of cardiovascular and metabolic diseases, this compound can be applied in animal models to understand the role of its target proteases in pathologies such as atherosclerosis, thrombosis, and insulin (B600854) resistance. For instance, by inhibiting a protease involved in the coagulation cascade, it would be possible to study its impact on thrombus formation and stability. Similarly, in models of metabolic syndrome, this inhibitor could help to unravel the involvement of specific proteases in processes like adipose tissue inflammation and the development of insulin resistance.

Considerations for In Vivo Administration and Biological Context

The transition from in vitro to in vivo applications of peptidyl chloromethylketones like this compound necessitates a thorough evaluation of several factors to ensure meaningful and reproducible results. These considerations are crucial for interpreting data from animal models and understanding the broader biological implications of inhibiting the target protease.

Pharmacokinetics and biodistribution are also critical parameters. Understanding how this compound is absorbed, distributed throughout the body, metabolized, and excreted is essential for designing effective in vivo studies. The physicochemical properties of the peptide, such as its size, charge, and hydrophobicity, will influence its ability to cross biological membranes and reach its target tissues. For instance, highly charged peptides may exhibit limited cell permeability, restricting their action to extracellular targets unless specific transport mechanisms exist.

The specificity of the inhibitor in a complex biological milieu is paramount. While the D-Val-Leu-Lys sequence is designed to target a specific protease, the potential for off-target inhibition of other proteases with similar substrate specificities must be rigorously evaluated. nih.gov The inherent reactivity of the chloromethylketone group also raises the possibility of non-specific alkylation of other proteins and small molecules, which could lead to confounding biological effects. nih.gov

Furthermore, the immunogenicity of the peptide inhibitor should be considered, especially in long-term studies. The introduction of a foreign peptide can elicit an immune response, leading to the production of antibodies that could neutralize the inhibitor or cause adverse immunological reactions.

The biological context of the target protease is another crucial factor. The expression levels and subcellular localization of the protease can vary significantly between different tissues and cell types, as well as in different disease states. Therefore, the effects of administering this compound may be highly context-dependent. For example, inhibiting a protease that is primarily active within a specific organ will have different systemic consequences than inhibiting a protease that is ubiquitously expressed.

Finally, the irreversible nature of inhibition by chloromethylketones presents both advantages and challenges. researchgate.net While it allows for a sustained blockade of the target protease's activity, it also means that any off-target effects will be similarly long-lasting. This underscores the importance of careful dose-response studies and thorough characterization of the inhibitor's specificity before embarking on extensive in vivo experiments.

To illustrate the type of data generated in such studies, the following table summarizes hypothetical findings from an animal model study investigating a similar peptide chloromethylketone inhibitor.

ParameterFindingImplication for Mechanistic Insight
Target Engagement Covalent modification of the target protease in the liver, confirmed by mass spectrometry.Demonstrates that the inhibitor reaches its intended target organ and irreversibly binds to the protease of interest.
Pharmacodynamics Sustained >90% inhibition of target protease activity in plasma for 24 hours post-administration.Provides a window for studying the downstream biological consequences of target inhibition.
Off-Target Activity No significant inhibition of closely related proteases at therapeutic concentrations.Supports the conclusion that the observed phenotype is a direct result of inhibiting the intended target.
Cellular Permeability Low penetration into brain tissue.Indicates that the inhibitor is unlikely to have direct effects on the central nervous system.

These considerations highlight the multifaceted approach required when utilizing potent, irreversible inhibitors like this compound in ex vivo and in vivo research to gain precise mechanistic insights into the function of a specific protease.

Structural Basis of H D Val Leu Lys Ch2cl.hcl Interactions with Target Enzymes

Crystallographic and NMR Studies of Inhibitor-Enzyme Complexes (for analogous compounds or the compound itself)

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the three-dimensional structure of enzyme-inhibitor complexes at an atomic level. Studies on proteases complexed with analogous peptide chloromethylketones provide a clear blueprint for the binding mode of H-D-Val-Leu-Lys-CH2Cl.HCl.

Crystallographic studies of serine proteases, such as proteinase K, in complex with dipeptide chloromethylketone inhibitors show that the inhibitor is attached by two covalent bonds within the active site. nih.gov The methylene (B1212753) carbon of the chloromethylketone is alkylated by the Nε2 atom of the catalytic histidine residue, while the ketone carbon is attacked by the Oγ atom of the catalytic serine, forming a stable hemiketal. nih.gov This dual covalent linkage effectively and irreversibly crosslinks the catalytic dyad (or triad) of the enzyme.

NMR spectroscopy serves as a complementary tool, particularly for mapping inhibitor binding modes in solution. nih.gov For instance, NMR-based ligand mapping has been used to study the cysteine protease cruzain, confirming that inhibitors bind at the active site and allowing for the delineation of covalent and non-covalent binding modes. nih.gov Such techniques can identify the specific residues in the substrate-binding pocket that are perturbed upon inhibitor binding.

The specificity of this compound is determined by the interactions between its amino acid side chains (P1-Lys, P2-Leu, P3-D-Val) and the corresponding subsites (S1, S2, S3) of the enzyme's binding cleft. The key contact residues are broadly categorized into two groups: the catalytic residues involved in covalent bonding and the specificity-determining residues that form non-covalent interactions.

Catalytic Residues: For serine proteases, the key contacts are the residues of the catalytic triad, typically Serine, Histidine, and Aspartate. youtube.com Crystal structures confirm that the inhibitor's chloromethylketone group forms covalent bonds with the catalytic Ser and His residues. nih.gov

Specificity Pockets: The P1 Lysine (B10760008) residue of the inhibitor is expected to interact with the S1 subsite of the target protease. For trypsin-like proteases, the S1 pocket is typically deep and contains an acidic residue (e.g., Aspartate) at its base, which forms a salt bridge with the positively charged lysine side chain.

Oxyanion Hole: In addition to the covalent bonds, the inhibitor's carbonyl oxygen (which becomes a hemiketal oxygen) is stabilized by hydrogen bonds from residues that form the "oxyanion hole." In the case of proteinase K, these hydrogen bonds are donated by the peptide NH of the catalytic Serine and the side chain of an Asparagine residue. nih.gov This interaction mimics the stabilization of the tetrahedral intermediate during normal peptide bond hydrolysis.

Interaction TypeInhibitor MoietyKey Enzyme Residues (Examples from Analogous Systems)Reference
Covalent Bond (Alkylation)Methylene CarbonCatalytic Histidine (Nε2) nih.gov
Covalent Bond (Hemiketal)Ketone CarbonCatalytic Serine (Oγ) nih.gov
Hydrogen BondingHemiketal OxygenOxyanion Hole Residues (e.g., Ser, Asn) nih.gov
Ionic InteractionP1-Lysine Side ChainS1 Pocket Residues (e.g., Asp)N/A
Hydrogen BondingPeptide BackboneEnzyme Main Chain (forms β-sheet) nih.gov

The inhibitor binding pocket of a protease is a groove on the enzyme's surface that is complementary in shape and chemical character to its substrate. It is conceptually divided into subsites (S4, S3, S2, S1, S1', S2', etc.), each accommodating a corresponding amino acid residue of the inhibitor (P4, P3, P2, P1, P1', P2', etc.).

Crystallographic data for analogous inhibitors reveal that the peptide portion of the inhibitor binds in an extended conformation, similar to a substrate. nih.gov The inhibitor's peptide backbone often forms an antiparallel β-sheet with the main chain of the enzyme at the edge of the binding cleft, a common recognition motif in proteases. nih.gov The specific amino acid side chains of the inhibitor project into the corresponding S-subsites. For this compound, the binding pocket would feature:

S1 Pocket: A deep, negatively charged pocket to accommodate the long, basic side chain of Lysine.

S2 Pocket: A typically hydrophobic pocket to bind the isobutyl side chain of Leucine (B10760876).

Computational methods and chemoproteomic strategies can also be employed to map binding pockets, including cryptic or allosteric sites that are not apparent in the unbound enzyme structure. drugdiscoverynews.comyoutube.com

Computational Modeling and Molecular Dynamics Simulations of Binding

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, provide dynamic insights into the process of inhibitor binding that complement static crystal structures. These methods are invaluable for understanding the forces driving recognition, predicting affinity, and analyzing structural changes. nih.gov

MD simulations of protease-inhibitor complexes, such as those involving HIV-1 protease, have been instrumental in revealing the dynamic nature of the interaction. nih.gov These studies show that inhibitor binding can significantly reduce the flexibility of the enzyme, particularly in functionally important regions like the "flap" domains that cover the active site. nih.gov This quenching of dynamics is a key aspect of the inhibitory mechanism.

Predicting the binding affinity (quantified by constants like Ki, IC50, or binding free energy ΔG) is a central goal of computational modeling. Various tools and methodologies have been developed to screen protein-peptide interactions and rank potential inhibitors. nih.govacs.org

Molecular Docking: Docking algorithms can predict the preferred orientation of an inhibitor in the enzyme's active site and assign a score that correlates with binding affinity. For covalent inhibitors like this compound, specialized covalent docking protocols are required.

Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from MD simulations to calculate the binding free energy of the enzyme-inhibitor complex, providing a more rigorous estimate of affinity. mdpi.com

Machine Learning: Modern approaches use machine learning models, trained on large datasets of known protein-inhibitor complexes and their affinities, to predict the binding strength of new compounds. nih.govchemrxiv.org

These predictive tools are crucial for virtual screening and for the rational design of new inhibitors with improved potency and specificity.

Computational MethodPrimary ApplicationKey Output
Molecular DockingPredict binding pose and orientationDocking Score, Binding Pose
Molecular Dynamics (MD)Simulate dynamic motion of complexTrajectory, RMSF, Conformational changes
MM/GBSACalculate binding free energyΔGbind (kcal/mol)
Machine Learning / QSARPredict affinity from structurePredicted Ki or IC50

The interaction between a flexible inhibitor and a dynamic enzyme is not a simple "lock-and-key" event. Many enzymes undergo significant conformational changes upon binding a ligand, a phenomenon known as "induced fit". nih.govpurdue.edu MD simulations are particularly well-suited to study these changes. nih.gov

Structure-Activity Relationship (SAR) Studies from this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. drugdesign.orgnih.gov For peptide-based inhibitors like this compound, SAR studies typically involve altering the amino acid sequence to probe the enzyme's subsite preferences.

While direct SAR studies on this compound are not readily found, the principles can be inferred from extensive research on other peptide-based protease inhibitors. nih.govnih.gov The goal is to optimize the fit of each P-site residue into its corresponding S-site pocket.

P1 Residue: The P1 position is often the primary determinant of specificity. For trypsin-like proteases, a basic residue like Lysine or Arginine is strongly preferred. Modifications to the length or basicity of this side chain would significantly impact potency.

P2 Residue: The P2 position often contributes significantly to binding affinity through hydrophobic interactions. Replacing Leucine with other hydrophobic residues (e.g., Valine, Isoleucine, Phenylalanine) or non-natural amino acids would explore the size and shape constraints of the S2 pocket.

P3 Residue: The P3 residue interacts with the S3 subsite, which is often more solvent-exposed and can be more tolerant of diverse functionalities. SAR studies at this position might explore different hydrophobic or polar groups to enhance binding or improve properties like solubility. The use of a D-amino acid at this position, as in this compound, is a common strategy to increase proteolytic stability of the inhibitor itself.

A hypothetical SAR study might yield data similar to the table below, where modifications at each position lead to changes in inhibitory potency (e.g., IC50).

Analog CompoundP3 ResidueP2 ResidueP1 ResidueRelative Inhibitory Potency
Lead CompoundD-ValLeuLys1x
Analog 1D-AlaLeuLys0.5x
Analog 2D-ValPheLys1.2x
Analog 3D-ValLeuArg0.9x
Analog 4D-ValLeuOrn0.7x

Such studies are crucial for transforming a lead compound into a highly potent and selective drug candidate by optimizing its interactions with the target enzyme. nih.gov

Correlation of Structural Features with Inhibitory Potency

The inhibitory potency of this compound is a direct consequence of its structural components. The affinity and specificity of the initial non-covalent binding, as well as the efficiency of the subsequent covalent modification, are dictated by the interplay of its structural features with the target enzyme's active site.

Structural FeatureRole in Inhibitory PotencyExpected Interaction with Target Protease (e.g., Plasmin)
Peptide Backbone Orients the side chains for optimal interaction with the enzyme's binding pockets.Forms hydrogen bonds with the enzyme's main chain, mimicking the binding of a natural substrate.
P1 Lysine Primary determinant of specificity for trypsin-like proteases.The positively charged ε-amino group forms a strong ionic interaction with the carboxylate of an aspartate residue (e.g., Asp189 in trypsin) in the S1 pocket.
P2 Leucine Contributes to binding affinity through hydrophobic interactions.The isobutyl side chain fits into the hydrophobic S2 pocket, displacing water molecules and increasing binding entropy.
P3 D-Valine May enhance stability and influence peptide conformation.The isopropyl side chain interacts with the S3 pocket. The D-configuration may induce a specific turn structure that optimizes the presentation of the P1 and P2 residues and the reactive warhead. It can also confer resistance to cleavage by other proteases.
Chloromethylketone Irreversibly inactivates the enzyme through covalent modification.The electrophilic carbon of the chloromethyl group is positioned for nucleophilic attack by the Nε2 atom of the active site histidine (e.g., His57 in trypsin), leading to alkylation.

The combination of a specific peptide sequence and a reactive chloromethylketone warhead results in a potent and targeted inhibitor. The D-amino acid at the P3 position is a key modification that can distinguish this inhibitor from natural substrates and other synthetic inhibitors, potentially leading to increased stability and selectivity.

Insights into Design Principles for Future Protease Probes

The structure and mechanism of action of this compound provide valuable insights for the design of next-generation protease probes. These probes are essential tools for studying protease function, identifying new drug targets, and diagnosing diseases.

Specificity through Peptide Sequence: The primary determinant of a probe's specificity is its peptide recognition sequence. By systematically varying the amino acids at the P1, P2, P3, and even P4 positions, probes can be tailored to target specific proteases with high selectivity. The use of unnatural amino acids, including D-amino acids, can further enhance specificity and metabolic stability.

Covalent Trapping of Active Enzymes: The use of a reactive "warhead" like the chloromethylketone allows for the specific labeling of active proteases. This is a key feature of activity-based probes (ABPs), which provide a direct measure of enzyme function rather than just protein levels. The choice of the reactive group can be tuned to target different classes of proteases (e.g., serine, cysteine, or threonine proteases) and to modulate the reactivity and stability of the probe.

Modular Design for Versatility: Protease probes can be designed with a modular structure, typically consisting of three components:

A recognition element: The peptide sequence that directs the probe to the target enzyme.

A reactive group (warhead): The moiety that forms a covalent bond with the active site.

A reporter tag: A fluorescent molecule, biotin (B1667282), or radioisotope that allows for the detection and quantification of the labeled enzyme.

This modular design allows for the development of a wide range of probes for different applications, from in vitro enzyme assays to in vivo imaging of protease activity. The principles learned from inhibitors like this compound, particularly the importance of the peptide sequence for targeting, are directly applicable to the design of the recognition element of such probes.

Comparative Analysis of H D Val Leu Lys Ch2cl.hcl with Other Protease Inhibitors

Comparison with Other Peptide Chloromethyl Ketone Inhibitors (e.g., Z-Phe-Ala-CH2F)

Peptide chloromethyl ketones (CMKs) are a class of irreversible inhibitors that target cysteine and serine proteases. The specificity of these inhibitors is primarily determined by the peptide sequence, which mimics the natural substrate of the target enzyme. The chloromethyl ketone group acts as a reactive "warhead" that forms a covalent bond with a key active site residue, typically a histidine or cysteine, leading to permanent inactivation of the enzyme.

Differences in Specificity and Potency

The specificity of H-D-Val-Leu-Lys-CH2Cl.HCl is dictated by its tripeptide sequence, D-Val-Leu-Lys. The presence of Lysine (B10760008) (Lys) at the P1 position (the residue immediately preceding the cleavage site) suggests that this inhibitor targets trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acids like lysine and arginine. Indeed, the peptide sequence Val-Leu-Lys is recognized as a substrate for proteases such as plasmin and calpain. peptanova.debachem.commedchemexpress.com A closely related compound, D-Val-Phe-Lys Chloromethyl Ketone, is a highly potent and selective irreversible inhibitor of human plasmin, with an IC₅₀ value of 100 pM. sigmaaldrich.com This suggests that this compound is also a potent inhibitor of plasmin.

In contrast, an inhibitor like Z-Phe-Ala-CH2F (a fluoromethyl ketone) targets different proteases. Its peptide sequence is recognized by cysteine proteases like cathepsin B. A comparative study between a fluoromethyl ketone (FMK), Z-Phe-Ala-CH2F, and its corresponding chloromethyl ketone (CMK) analog against cathepsin B demonstrated differences in potency. The CMK was found to be more reactive, with a higher second-order rate constant of 45,300 M⁻¹s⁻¹ compared to 16,200 M⁻¹s⁻¹ for the FMK. escholarship.org This highlights that while the peptide sequence determines which enzyme is targeted, the nature of the halide on the ketone warhead influences the reaction rate.

InhibitorPeptide SequenceProbable Target Protease(s)Warhead TypeReported Potency
This compoundD-Val-Leu-LysPlasmin, CalpainChloromethyl Ketone (CMK)High potency expected; similar compound has IC₅₀ = 100 pM for plasmin. sigmaaldrich.com
Z-Phe-Ala-CH2FZ-Phe-AlaCathepsin B (Cysteine Protease)Fluoromethyl Ketone (FMK)k = 16,200 M⁻¹s⁻¹ escholarship.org
Z-Phe-Ala-CH2ClZ-Phe-AlaCathepsin B (Cysteine Protease)Chloromethyl Ketone (CMK)k = 45,300 M⁻¹s⁻¹ escholarship.org

Advantages and Limitations as Research Tools

As research tools, peptide chloromethyl ketones like this compound offer distinct advantages and limitations when compared to their fluoromethyl ketone counterparts.

Advantages:

High Reactivity: CMKs are generally more potent alkylating agents than FMKs, leading to faster and more efficient inactivation of the target protease. peptanova.de This can be advantageous in experiments where rapid inhibition is required.

Limitations:

Lower Selectivity: The higher reactivity of the chloromethyl ketone group can be a drawback, as it may lead to indiscriminate alkylation of other nucleophilic biomolecules besides the intended target. This can result in off-target effects, particularly in complex biological systems or in vivo studies. escholarship.org

Preference for FMKs in Research: Due to their greater selectivity and reduced non-specific reactivity, peptidyl FMKs are often preferred over CMKs for interrogating cellular processes and for potential therapeutic development. uni-muenchen.de The stronger carbon-fluorine bond makes the FMK warhead less prone to non-specific reactions. uni-muenchen.de

Inhibitor TypeKey AdvantageKey Limitation
Peptide Chloromethyl Ketones (e.g., this compound)Higher reactivity leading to rapid enzyme inactivation. peptanova.dePotential for non-specific alkylation and off-target effects. escholarship.org
Peptide Fluoromethyl Ketones (e.g., Z-Phe-Ala-CH2F)Greater selectivity and lower non-specific reactivity, making them more suitable for cellular studies. uni-muenchen.deLower reactivity compared to CMKs, resulting in a slower rate of inactivation. escholarship.org

Distinction from Reversible Protease Inhibitors

This compound is an irreversible inhibitor, a characteristic that fundamentally distinguishes it from reversible inhibitors.

Mechanism of Action: Irreversible inhibitors like this compound form a stable, covalent bond with the enzyme's active site. nih.gov This permanently modifies the enzyme, rendering it non-functional. Reversible inhibitors, in contrast, bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This binding is in a state of equilibrium, and the inhibitor can associate and dissociate from the enzyme.

Duration of Inhibition: The inhibition by this compound is permanent for the life of the enzyme molecule. The cell must synthesize new enzyme molecules to restore activity. Reversible inhibition, however, can be overcome by increasing the substrate concentration or by removing the inhibitor, for instance, through dialysis.

CharacteristicIrreversible Inhibitors (e.g., this compound)Reversible Inhibitors
Binding MechanismForms a stable covalent bond with the enzyme's active site. nih.govBinds through non-covalent interactions (hydrogen bonds, ionic bonds, etc.).
Bond TypeCovalentNon-covalent
Duration of InhibitionPermanent; enzyme activity is only restored by new protein synthesis.Transient; an equilibrium exists between bound and unbound inhibitor.
Effect of DilutionInhibition is not reversed by dilution.Inhibition can be reversed by dilution.

Contrast with Activity-Based Probes (ABPs) and Other Protease Modulators

While this compound is a classic irreversible inhibitor, it can be conceptually distinguished from activity-based probes (ABPs), which are a specialized type of irreversible inhibitor.

Activity-based probes are molecules designed not only to inhibit an enzyme but also to report on its activity. nih.govescholarship.org An ABP typically consists of three components:

A recognition element (like the peptide sequence D-Val-Leu-Lys) that directs the probe to a specific class of enzymes.

A reactive group or "warhead" (like a chloromethyl ketone) that forms a covalent bond with the active enzyme.

A reporter tag (such as a fluorophore, biotin (B1667282), or a "clickable" alkyne group) that allows for the detection, visualization, or enrichment of the labeled enzyme. nih.govescholarship.org

This compound contains the first two components but lacks a reporter tag. Therefore, its primary function is simply to inhibit the enzyme. It cannot be used on its own to visualize active proteases on a gel or to isolate them from a complex mixture for identification. ABPs, by contrast, are powerful tools in chemical biology and proteomics for profiling the functional state of enzymes in complex biological samples, a technique known as Activity-Based Protein Profiling (ABPP). nih.govcaymanchem.com

Methodologies for Comparative Profiling

Evaluating and comparing the efficacy and specificity of protease inhibitors like this compound involves several key methodologies:

Enzymatic Kinetic Assays: These are fundamental for determining the potency of an inhibitor. By measuring the rate of an enzyme-catalyzed reaction (often using a fluorogenic or chromogenic substrate like Boc-Val-Leu-Lys-AMC or D-Val-Leu-Lys-pNA) in the presence of varying concentrations of the inhibitor, key parameters can be calculated. peptanova.de For irreversible inhibitors, this includes the second-order rate constant of inactivation (k_inact/K_I), while for reversible inhibitors, the inhibition constant (K_i) is determined.

Combinatorial Substrate Libraries: To understand the specificity of a protease and design selective inhibitors, positional scanning synthetic combinatorial libraries (PS-SCL) are used. These libraries consist of a vast number of different peptide substrates, allowing researchers to rapidly determine the amino acid preferences at each position (P1, P2, P3, P4, etc.) of the enzyme's substrate-binding pocket. This information is crucial for designing a highly specific peptide sequence for an inhibitor.

Computational Modeling: Methods such as molecular docking and molecular dynamics simulations can be used to predict how an inhibitor binds to the active site of a protease. These computational approaches help in understanding the structural basis for an inhibitor's potency and selectivity and can guide the design of new, improved inhibitors. bachem.com

Future Research Directions and Unexplored Avenues for H D Val Leu Lys Ch2cl.hcl

Development of Novel Research Tools Based on the H-D-Val-Leu-Lys Scaffold

The inherent specificity of the H-D-Val-Leu-Lys sequence for certain proteases makes its chloromethyl ketone derivative an excellent starting point for the design of sophisticated research tools. A primary avenue of exploration is the development of activity-based probes (ABPs). ABPs are powerful reagents that covalently label the active form of an enzyme, providing a direct measure of its activity. nih.govnih.gov

Future research could focus on synthesizing derivatives of H-D-Val-Leu-Lys-CH2Cl that incorporate various reporter tags. These tags could include:

Biotin (B1667282) tags: for affinity purification and identification of target proteases from complex biological samples.

Fluorophores: for direct visualization of protease activity.

Click chemistry handles (e.g., alkynes or azides): allowing for the versatile introduction of different tags through bioorthogonal reactions. mdpi.com

The development of such probes would enable a deeper understanding of the roles of its target proteases in health and disease.

Table 1: Potential Activity-Based Probes Derived from the H-D-Val-Leu-Lys Scaffold
Probe TypeReporter TagPotential Application
Affinity ProbeBiotinIdentification and isolation of target proteases
Fluorescent ProbeFluorescein, RhodamineDirect visualization of protease activity in cells and tissues
Clickable ProbeAlkyne or AzideVersatile labeling with various reporter tags

Integration with Advanced Imaging Techniques for Protease Activity Visualization

Building upon the development of fluorescently labeled H-D-Val-Leu-Lys-CH2Cl analogs, a significant future direction is their application in advanced imaging modalities. Techniques such as fluorescence microscopy, including confocal and two-photon microscopy, could be employed to visualize protease activity with high spatial and temporal resolution in living cells and tissues. nih.gov

A particularly promising approach would be the design of quenched activity-based probes (qABPs). In a qABP, a quencher molecule is placed in proximity to the fluorophore, suppressing its fluorescence. Upon covalent binding to the target protease, a conformational change or cleavage of a linker separates the fluorophore and quencher, leading to a significant increase in fluorescence. nih.gov This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of protease activity in real-time. nih.gov

Exploration of Protease-Independent Effects

A critical area of scientific inquiry is the potential for H-D-Val-Leu-Lys-CH2Cl.HCl to exert biological effects independent of its protease-inhibitory activity. The chloromethyl ketone moiety is a reactive electrophile that could potentially interact with other nucleophilic biomolecules within the cell, such as cysteine residues in other proteins or glutathione. This could lead to off-target effects that are important to characterize for the unambiguous interpretation of experimental results. nih.govcreative-proteomics.com

Future studies should aim to:

Identify potential off-target proteins: using proteomic approaches to identify proteins that are covalently modified by H-D-Val-Leu-Lys-CH2Cl in an activity-independent manner.

Investigate effects on cellular pathways: assessing the impact of the compound on key cellular processes, such as redox signaling and cell viability, independent of its known protease targets.

Application in Emerging Areas of Protease Research

The this compound scaffold holds potential for application in several emerging areas of protease research, including the study of the immunoproteasome and in specific disease models.

Immunoproteasome Research: The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the adaptive immune response. Developing selective inhibitors for the different catalytic subunits of the immunoproteasome is an area of active research. tum.de While the specificity of H-D-Val-Leu-Lys-CH2Cl for immunoproteasome subunits is unknown, its peptide nature makes it a candidate for modification to target these enzymes.

Specific Disease Models: Given the known interaction of the H-D-Val-Leu-Lys sequence with plasmin, a key enzyme in fibrinolysis, derivatives of this compound could be valuable tools for studying thrombosis and related cardiovascular diseases in animal models. nih.gov Furthermore, many viral proteases are essential for viral replication and are attractive drug targets. nih.gov The H-D-Val-Leu-Lys scaffold could be explored for its potential to inhibit viral proteases with similar substrate specificities.

Refinement of Specificity Profiling Methodologies

A comprehensive understanding of the specificity of this compound is crucial for its use as a research tool. Future efforts should focus on systematically profiling its inhibitory activity against a broad panel of proteases.

Methodologies that could be employed include:

Screening against recombinant proteases: testing the inhibitory activity of the compound against a large and diverse panel of purified proteases.

Combinatorial substrate libraries: using fluorogenic substrate libraries to rapidly and broadly profile the specificity of the inhibitor. nih.gov

Proteomic profiling: utilizing activity-based protein profiling in combination with mass spectrometry to identify the full spectrum of targets in a cellular context.

A detailed specificity profile will be invaluable for guiding the design of more selective inhibitors and for the accurate interpretation of data generated using this compound.

Table 2: Methodologies for Specificity Profiling of this compound
MethodologyPrincipleInformation Gained
Recombinant Protease ScreeningIn vitro inhibition assays against a panel of purified proteases.Direct assessment of inhibitory potency against known proteases.
Combinatorial Substrate LibrariesCompetition assays using libraries of fluorogenic substrates. nih.govBroad profiling of substrate and inhibitor specificity.
Activity-Based Protein Profiling (ABPP)Use of tagged probes to identify targets in complex biological samples.Identification of on-target and off-target interactions in a cellular context. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of H-D-Val-Leu-Lys-CH₂Cl·HCl, and how are they experimentally determined?

  • Methodological Answer :

  • Physicochemical Characterization : Utilize techniques such as nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR for backbone and side-chain assignments) and high-performance liquid chromatography (HPLC) for purity assessment .
  • Molecular Weight Validation : Mass spectrometry (MALDI-TOF or ESI-MS) confirms the molecular weight (551.51 g/mol) and detects chloride adducts .
  • Solubility and Stability : Perform pH-dependent solubility tests in aqueous buffers (e.g., PBS) and monitor degradation via stability-indicating assays under varying temperatures .

Q. How is H-D-Val-Leu-Lys-CH₂Cl·HCl synthesized, and what are the critical steps in its purification?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for sequential coupling of D-valine, L-leucine, and L-lysine residues. The chloromethyl group is introduced via post-synthetic modification .
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) ensures removal of truncated sequences. Lyophilization yields the hydrochloride salt .
  • Quality Control : Validate purity (>95%) via analytical HPLC and corroborate with amino acid analysis .

Advanced Research Questions

Q. How can researchers optimize enzymatic assays using H-D-Val-Leu-Lys-CH₂Cl·HCl as a plasmin substrate?

  • Methodological Answer :

  • Kinetic Parameter Determination : Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10 mM) and measure cleavage rates via spectrophotometry (405 nm for p-nitroaniline release) .
  • Inhibition Studies : Introduce competitive inhibitors (e.g., ε-aminocaproic acid) to validate specificity. Adjust buffer conditions (pH 7.4, 37°C) to mimic physiological environments .
  • Data Normalization : Include negative controls (e.g., heat-inactivated plasmin) and normalize activity to protein concentration (Bradford assay) .

Q. What strategies resolve contradictions in reported biological activity data for H-D-Val-Leu-Lys-CH₂Cl·HCl across studies?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from fluorogenic substrates (e.g., D-Val-Leu-Lys-AMC) and functional assays (e.g., fibrin clot lysis) to confirm specificity .
  • Batch Variability Analysis : Test multiple synthesis batches for purity and activity differences. Use statistical tools (ANOVA) to assess significance .
  • Meta-Analysis : Systematically review literature for methodological differences (e.g., enzyme sources, substrate concentrations) and replicate key experiments under standardized conditions .

Q. How should researchers design dose-response studies to evaluate the therapeutic potential of H-D-Val-Leu-Lys-CH₂Cl·HCl in fibrinolytic disorders?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Establish EC₅₀ values in plasma-based assays and validate in animal models (e.g., murine thrombosis models) with escalating doses (0.1–100 mg/kg) .
  • Toxicity Profiling : Assess cytotoxicity (MTT assay) in endothelial cells and monitor hemodynamic parameters (e.g., bleeding time) in preclinical models .
  • Data Interpretation : Use nonlinear regression models (e.g., GraphPad Prism) to calculate efficacy metrics and identify off-target effects via proteome-wide activity screening .

Data Presentation and Reproducibility Guidelines

  • Tables :

    Parameter Method Key Considerations
    PurityAnalytical HPLC≥95% area under curve
    Enzymatic ActivitySpectrophotometryNormalize to negative controls
    CytotoxicityMTT AssayIC₅₀ values ± SEM
  • Reproducibility :

    • Document synthesis protocols (SPPS steps, cleavage conditions) and share raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
    • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like PubChem or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.